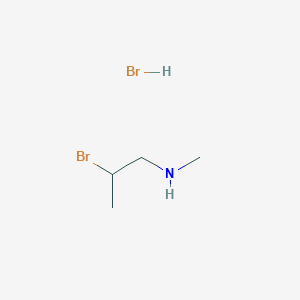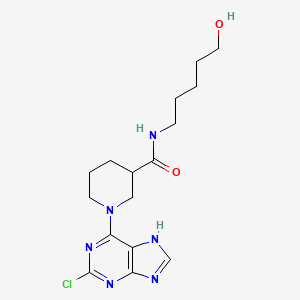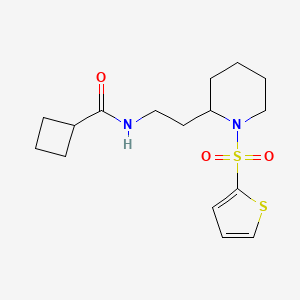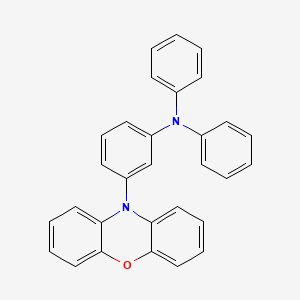![molecular formula C10H15BN2O3 B14136773 Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]- CAS No. 397843-81-1](/img/structure/B14136773.png)
Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]- is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]- typically involves the reaction of 3-aminophenylboronic acid with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3-Aminophenylboronic acid+Isopropyl isocyanate→Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Boronic acids can undergo oxidation reactions to form boronic esters or borates.
Reduction: Reduction of boronic acids can lead to the formation of boranes.
Substitution: Boronic acids are known for their ability to participate in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and aryl halides in the Suzuki-Miyaura coupling reaction.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in the case of Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Employed in the development of sensors for detecting biological molecules such as sugars and amino acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of protease inhibitors.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and inhibitors. The compound can interact with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Another boronic acid with a phenyl group.
3-Aminophenylboronic acid: A precursor in the synthesis of boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-.
4-Formylphenylboronic acid: Used in similar applications but with different reactivity due to the formyl group.
Uniqueness
Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]- is unique due to the presence of the isopropylamino carbonyl group, which imparts specific reactivity and binding properties. This makes it particularly useful in applications requiring selective binding and recognition of biological molecules.
Eigenschaften
CAS-Nummer |
397843-81-1 |
|---|---|
Molekularformel |
C10H15BN2O3 |
Molekulargewicht |
222.05 g/mol |
IUPAC-Name |
[3-(propan-2-ylcarbamoylamino)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BN2O3/c1-7(2)12-10(14)13-9-5-3-4-8(6-9)11(15)16/h3-7,15-16H,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
FPBLPNNLIDUSDD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)NC(=O)NC(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


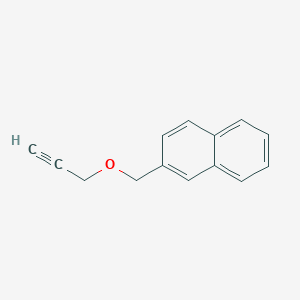
![N-[2-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14136694.png)
![Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B14136696.png)

![(4-Benzylpiperidin-1-yl)[2-(4-chlorophenyl)-8-methylquinolin-4-yl]methanone](/img/structure/B14136708.png)
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B14136716.png)

![ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B14136725.png)
![4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14136727.png)
